![molecular formula C16H11ClN6 B2770674 (E)-6-(2-(4-chlorobenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine CAS No. 109655-13-2](/img/structure/B2770674.png)
(E)-6-(2-(4-chlorobenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-6-(2-(4-chlorobenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine” is a chemical compound that belongs to the class of triazoloquinazolines . Triazoloquinazolines have been reported to exhibit promising anticancer properties as potent VEGFR-2 inhibitors .
Synthesis Analysis
The synthesis of triazoloquinazolines involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes . This method is efficient, operationally simple, and can be carried out at room temperature .Scientific Research Applications
Cyclocondensation and Derivative Synthesis
El-feky and Bayoumy (1990) detailed the cyclocondensation reactions of 1-hydrazino-4-benzylphthalazine, leading to the synthesis of N-formyl, N-acyl, and various substituted s-triazolo[3,4-a]phthalazines. This foundational work underscores the versatility of such compounds in creating a wide range of derivatives with potential applications across different fields of chemistry and biology (El-feky & Bayoumy, 1990).
Antimicrobial Activities
Hemdan et al. (2010) investigated the antimicrobial activities of phthalazine derivatives, including hydrazinyl derivatives, which were synthesized starting from 2-benzoylbenzoic acid. Their work suggests potential applications of these compounds in developing new antimicrobial agents (Hemdan et al., 2010).
Lanthanide Complexes for Luminescence
Burton-Pye, Heath, and Faulkner (2005) explored the synthesis and luminescence properties of lanthanide complexes incorporating a hydralazine-derived chromophore. The reaction of 1-hydrazinophthalazine with chloroacetyl chloride yielded products that, upon complexation with lanthanide ions, exhibited luminescence, indicating potential applications in materials science for creating luminescent materials (Burton-Pye et al., 2005).
Synthesis and Biological Activity
Prakash et al. (2012) reported on the organoiodine(III) mediated synthesis of novel symmetrical bis([1,2,4]triazolo)[3,4-a:4′,3′-c]phthalazines, demonstrating antibacterial and antifungal activities. This highlights the potential of such compounds in pharmaceutical applications, especially as antibacterial and antifungal agents (Prakash et al., 2012).
Anticonvulsant Activity
Zhang et al. (2009) synthesized a series of 6-alkoxy-[1,2,4]triazolo[3,4-a]phthalazines and evaluated their anticonvulsant activity. Their findings indicated significant anticonvulsant activity in several compounds, pointing to the therapeutic potential of these derivatives in treating epilepsy or related neurological disorders (Zhang et al., 2009).
Future Directions
The future research directions for “(E)-6-(2-(4-chlorobenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine” could involve further exploration of its anticancer properties and potential as a VEGFR-2 inhibitor . Additionally, the development of more efficient synthesis methods and the investigation of its other potential biological activities could also be areas of interest.
properties
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-[1,2,4]triazolo[3,4-a]phthalazin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN6/c17-12-7-5-11(6-8-12)9-18-20-15-13-3-1-2-4-14(13)16-21-19-10-23(16)22-15/h1-10H,(H,20,22)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHIRLVTBLVPKI-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN3C2=NN=C3)NN=CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NN3C2=NN=C3)N/N=C/C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-allyl-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2770591.png)
![(2-Fluorospiro[2.3]hexan-5-yl)methanol](/img/structure/B2770593.png)
![5-Bromo-2-[(1-pyrazin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2770595.png)
![N-(1-cyanocyclopentyl)-2-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2770596.png)
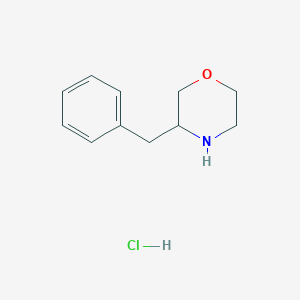

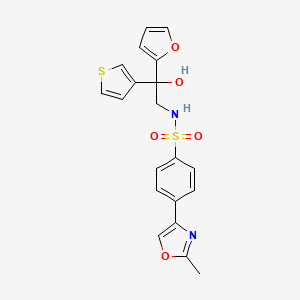
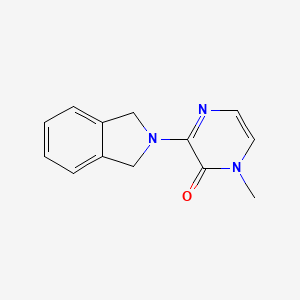
![8-(2-ethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2770603.png)
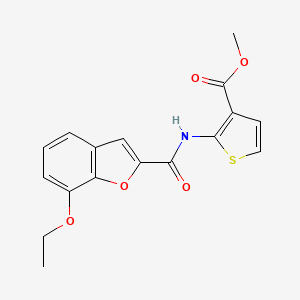
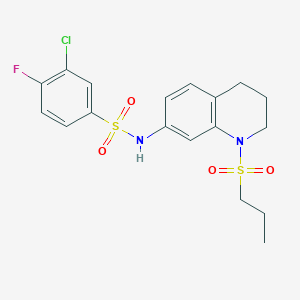
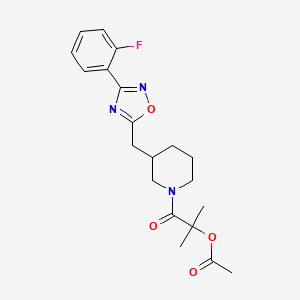
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)oxane-4-carboxylic acid](/img/structure/B2770609.png)
